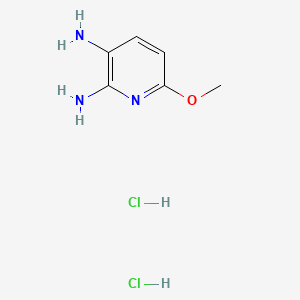

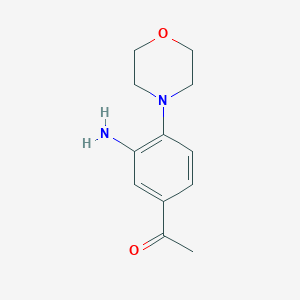

![molecular formula C11H8Cl2N2S B1305109 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine CAS No. 219865-85-7](/img/structure/B1305109.png)

6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine is a derivative of the pyridine family, characterized by the presence of a sulfur atom linking a dichlorophenyl group to the pyridine ring. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyridine and pyrimidine derivatives, which can be useful in understanding the behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including chlorination and aminization processes. For instance, the synthesis of a complex pyrazolopyrimidine derivative was achieved by chlorination and aminization from a precursor diol compound . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, with appropriate modifications to account for the presence of the sulfur atom and the specific substitution pattern on the aromatic rings.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of compounds. For example, the crystal structure of a chlorinated pyrazolopyrimidine derivative was elucidated using this method, revealing a triclinic system with specific lattice parameters . This technique could also be employed to determine the molecular structure of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, which would provide valuable information about its geometric configuration and potential binding interactions.

Chemical Reactions Analysis

The reactivity of pyridine and pyrimidine derivatives can be quite diverse. For instance, palladium complexes containing pyridine ligands have been shown to undergo nucleophilic attack by secondary amines, leading to the formation of β-aminoethyl complexes . Additionally, palladium complexes have been used as initiators in alkene hydrocarboxylation reactions . These findings suggest that 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine could potentially participate in similar chemical reactions, depending on its coordination environment and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrimidine derivatives can be influenced by the nature of their substituents. For example, the presence of chloro groups can affect the electron density and polarity of the molecule, which in turn can influence its solubility, boiling point, and reactivity . The antihypertensive activity of certain pyridopyrimidine derivatives has been attributed to their ability to lower blood pressure in a sustained manner . These properties are important for understanding the behavior of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine in biological systems and its potential as a therapeutic agent.

科学的研究の応用

Antihypertensive Activity

A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to the structure of interest, demonstrated significant antihypertensive activity in spontaneously hypertensive rats. These compounds, specifically noted for their gradual and sustained blood pressure-lowering effect, underscore the potential of such derivatives in managing hypertension (Bennett et al., 1981).

Diuretic Activity

Novel pyrimidine derivatives synthesized from a structural framework akin to 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine showed moderate to good diuretic activity in vivo, without any observed toxicity to the liver. This highlights the compound's utility in the development of diuretic agents (Majeed & Shaharyar, 2011).

Catalysis in Organic Synthesis

Derivatives of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine have been explored for their utility in catalyzing CN coupling reactions. Such applications are crucial for synthesizing a variety of organic compounds, including pharmaceuticals, demonstrating the compound's versatility in organic synthesis (Nadri et al., 2014).

Antiproliferative Properties

New pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, related structurally to 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, were synthesized and showed promising antiproliferative activity against human breast cancer cell lines. This suggests potential applications in cancer therapy (Atapour-Mashhad et al., 2017).

Antimicrobial Activity

Pyrimidine derivatives, synthesized from compounds structurally similar to 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine, exhibited antimicrobial activity, indicating the potential for developing new antimicrobial agents (Gad-Elkareem et al., 2011).

特性

IUPAC Name |

6-(2,5-dichlorophenyl)sulfanylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2S/c12-7-1-3-9(13)10(5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXRLTPQEPXSJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)SC2=NC=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384138 |

Source

|

| Record name | 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine | |

CAS RN |

219865-85-7 |

Source

|

| Record name | 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

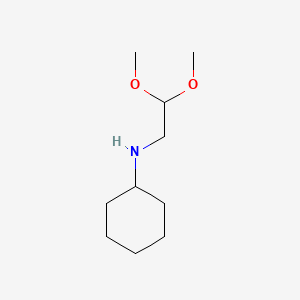

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

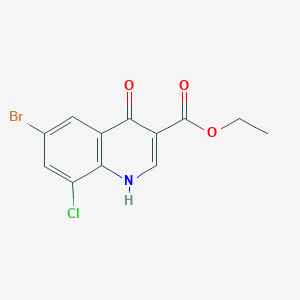

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)

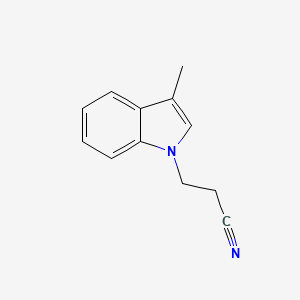

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)